molecular formula C24H26N2O5S B3639521 N-(4-ETHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE

N-(4-ETHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B3639521
M. Wt: 454.5 g/mol
InChI Key: GIVVGIJPCMXXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ETHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes ethoxy, methyl, and methoxy groups attached to a benzenesulfonamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethoxylation of phenyl compounds to form 4-ethoxyphenyl intermediates.

    Sulfonamide Formation: The next step involves the reaction of the ethoxyphenyl intermediate with sulfonyl chloride to form the benzenesulfonamido group.

    Acetamide Formation: Finally, the sulfonamido intermediate undergoes acylation with acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to amines using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of ethoxy, methyl, and methoxy groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ETHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-4-31-22-11-7-19(8-12-22)25-24(27)17-26(20-9-5-18(2)6-10-20)32(28,29)23-15-13-21(30-3)14-16-23/h5-16H,4,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVVGIJPCMXXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ETHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE
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N-(4-ETHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE
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N-(4-ETHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE
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N-(4-ETHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE
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N-(4-ETHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE
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N-(4-ETHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE

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